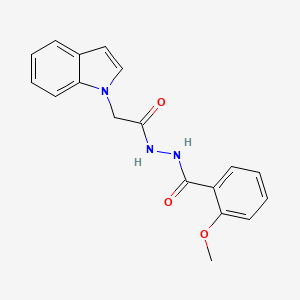![molecular formula C17H15F3N2O3 B4733350 2-[4-(acetylamino)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4733350.png)
2-[4-(acetylamino)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide
説明
2-[4-(acetylamino)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide, also known as ACPA, is a synthetic compound that has been widely used in scientific research. ACPA belongs to the family of cannabinoid receptor agonists and has been found to have potential therapeutic applications in various medical conditions.
作用機序
The mechanism of action of 2-[4-(acetylamino)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide involves the activation of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system is a complex signaling system that plays a crucial role in regulating various physiological processes, including pain, appetite, mood, and immune function. 2-[4-(acetylamino)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide has been found to selectively activate the CB1 receptor, which is responsible for the psychotropic effects of cannabinoids. 2-[4-(acetylamino)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide has also been found to have a high affinity for the CB2 receptor, which is primarily expressed in immune cells and has been implicated in immune modulation.
Biochemical and Physiological Effects
2-[4-(acetylamino)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide has been found to have various biochemical and physiological effects. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. 2-[4-(acetylamino)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide has also been found to have neuroprotective effects in animal models of neurodegenerative diseases. 2-[4-(acetylamino)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. 2-[4-(acetylamino)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide has also been found to modulate the activity of various ion channels, including calcium and potassium channels.
実験室実験の利点と制限
2-[4-(acetylamino)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments. It has a high affinity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. 2-[4-(acetylamino)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide has also been found to have a high degree of selectivity, making it useful for studying the specific effects of CB1 and CB2 receptor activation. However, 2-[4-(acetylamino)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide has some limitations for lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in certain experimental settings. 2-[4-(acetylamino)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide has also been found to have some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-[4-(acetylamino)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide. One area of research is the development of more potent and selective CB1 and CB2 receptor agonists. Another area of research is the investigation of the therapeutic potential of 2-[4-(acetylamino)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide in various medical conditions, including pain, anxiety, depression, and neurodegenerative diseases. Additionally, research is needed to better understand the biochemical and physiological effects of 2-[4-(acetylamino)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide, including its effects on neurotransmitter release and ion channel activity. Finally, more research is needed to investigate the safety and tolerability of 2-[4-(acetylamino)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide in humans.
科学的研究の応用
2-[4-(acetylamino)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied in scientific research, particularly in the field of neuroscience. It has been found to have potential therapeutic applications in various medical conditions, including pain, anxiety, depression, and neurodegenerative diseases. 2-[4-(acetylamino)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to selectively activate the CB1 receptor, which is responsible for the psychotropic effects of cannabinoids. 2-[4-(acetylamino)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide has also been found to have a high affinity for the CB2 receptor, which is primarily expressed in immune cells and has been implicated in immune modulation.
特性
IUPAC Name |
2-(4-acetamidophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3/c1-11(23)21-13-5-7-15(8-6-13)25-10-16(24)22-14-4-2-3-12(9-14)17(18,19)20/h2-9H,10H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBHSJCSNBDJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 4-amino-2-({2-[4-(aminocarbonyl)-1-piperidinyl]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4733286.png)
![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4733289.png)

![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1-benzofuran-2-carboxamide](/img/structure/B4733294.png)
![N-(2-chloro-4-methylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4733301.png)
![4-[(4-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4733303.png)
![ethyl (5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetate](/img/structure/B4733314.png)
![3-chloro-N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4733318.png)

![7-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B4733337.png)
![ethyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4733344.png)

![N-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B4733351.png)